Cas no 80657-57-4 (Methyl (S)-(+)-3-Hydroxy-2-methylpropionate)

Methyl (S)-(+)-3-Hydroxy-2-methylpropionate structure
80657-57-4 structure
Methyl (S)-(+)-3-Hydroxy-2-methylpropionate
80657-57-4
C5H10O3
118.131102085114
MFCD00064520
90781
24856356

Methyl (S)-(+)-3-Hydroxy-2-methylpropionate Properties

Names and Identifiers

    • (S)-Methyl 3-hydroxy-2-methylpropanoate
    • (+)-Methyl L-beta-hydroxyisobutyrate
    • Methyl (S)-(+)-3-hydroxy-2-methylpropionate
    • (S)-(+)-3-Hydroxyisobutyric acid methyl ester
    • (S)-()-methyl B-hydroxyisobutyrate
    • 3-HYDROXY-2-METHYL-PROPIONIC ACID METHYL ESTER( METHYL (S)-(+)-3-HYDROXY-2-METHYL- PROPIONATE )
    • Methyl (S)-(+)-3-Hydroxyisobutyrate
    • Methyl 3-hydroxy-(2S)-methylpropanoate
    • (2S)-3-Hydroxy-2-methylpropanoic acid methyl ester
    • (2S)-3-Hydroxy-2-methylpropionic acid methyl ester
    • (S)-2-Methyl-3-hydroxypropionic acid methyl ester
    • AMY14286
    • (S)-(+)-3-Hydroxy-2-methylpropionic Acid Methyl Ester
    • TD8064
    • methyl(s)-(+)-3-hydroxy-2-methylpropionate
    • (S)-Methyl3-hydroxy-2-methylpropanoate
    • (S)-(+)-Methyl 3-hydroxy-2-methylpropionate
    • CS-W023098
    • (S)-3-hydroxy-2-methylpropionic acid methyl ester
    • (2S)-3-hydroxy-2-methyl-propionic acid methyl ester
    • Methyl (S)-(+)-3-hydroxy-2-methyl-propionate
    • (S)-(+)-methyl B-hydroxyisobutyrate
    • BCP07508
    • EN300-85296
    • methyl (s)-3-hydroxy-2-methylpropanoate
    • (S)-3-hydroxy-2-methyl-propionic acid methyl ester
    • Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 98%
    • (S)-(+)-3-Hydroxyisobutyric Acid Methyl Ester
    • methyl 3-hydroxy-2-(S)-methylpropanoate
    • Methyl 3-hydroxy-(2S)-methylpropanoate; (2S)-3-Hydroxy-2-methylpropanoic acid methyl ester; (2S)-3-Hydroxy-2-methylpropionic acid methyl ester; (S)-2-Methyl-3-hydroxypropionic acid methyl ester
    • AC-31279
    • Methyl (2S)-3-hydroxy-2-methylpropanoate
    • Methyl (2S)-3-Hydroxy-2-methyl-propanoate
    • SCHEMBL86348
    • (S)-(+)methyl 3-hydroxy-2-methylpropionate
    • Methyl (S)-(+)-2-methyl-3-hydroxypropionate
    • Propanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2S)-
    • Methyl 3-hydroxy-2-methylpropanoate #
    • 80657-57-4
    • Methyl (S)-(+/-)-3-hydroxy-2-methylpropionate
    • (S)-3-Hydroxyisobutyric acid methyl ester
    • (S)-( +)-3-hydroxy-2-methylpropionic acid methyl ester
    • AS-18926
    • DTXSID80436525
    • methyl (s)-3-hydroxy-2-methylpropionate
    • (S)-(+)-methyl-3-hydroxy-2-methylpropionate
    • A839959
    • H0702
    • Roche ester (S)
    • Methyl L-(+)-.beta.-hydroxyisobutyrate
    • MFCD00064520
    • AKOS015850951
    • Propanoic acid, 3-hydroxy-2-methyl-, methyl ester, (S)- (ZCI)
    • (+)-Methyl β-hydroxyisobutyrate
    • (+)-Roche ester
    • (S)-(+)-Roche ester
    • (S)-3-Hydroxy-2-methylpropanoic acid methyl ester
    • (S)-Roche ester
    • Methyl (2S)-2-hydroxymethylpropanoate
    • Methyl (2S)-3-hydroxy-2-methylpropionate
    • Methyl (S)-2-methyl-3-hydroxypropionate
    • Methyl (S)-3-hydroxyisobutanoate
    • Methyl (S)-β-hydroxyisobutyrate
    • Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 99%
    • +Expand
    • MFCD00064520
    • ATCCIZURPPEVIZ-BYPYZUCNSA-N
    • 1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1
    • [C@H](C)(CO)C(=O)OC
    • 1720830

Computed Properties

  • 118.062994177g/mol
  • 1
  • 3
  • 3
  • 118.062994177g/mol
  • 8
  • 79.7
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • -0.1
  • nothing
  • 0
  • 46.5Ų

Experimental Properties

  • -0.21220
  • 46.53000
  • n20/D 1.425(lit.)
  • Insoluble in water. Soluble in methanol.
  • 74 °C/10 mmHg(lit.)
  • No data available
  • Fahrenheit: 176 ° f < br / > Celsius: 80 ° C < br / >
  • colorless liquid
  • Not determined
  • [α]19/D +26°, c = 4 in methanol
  • 1.071 g/mL at 25 °C(lit.)

Methyl (S)-(+)-3-Hydroxy-2-methylpropionate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0035LU-250mg
Methyl (S)-(+)-3-Hydroxy-2-Methylpropionate
80657-57-4 97%
250mg
$5.00 2024-04-21
A2B Chem LLC
AB46434-250mg
(S)-Methyl 3-hydroxy-2-methylpropanoate
80657-57-4 97%
250mg
$5.00 2024-04-19
Aaron
AR0035U6-250mg
Methyl (S)-(+)-3-Hydroxy-2-Methylpropionate
80657-57-4 97%
250mg
$4.00
abcr
AB204543-1 g
Methyl (S)-(+)-3-hydroxy-2-methylpropionate, 99%; .
80657-57-4 99%
1 g
€84.00 2023-07-20
Ambeed
A411993-250mg
(S)-Methyl 3-hydroxy-2-methylpropanoate
80657-57-4 97%
250mg
$6.0 2024-07-24
Chemenu
CM255112-5g
(S)-Methyl 3-hydroxy-2-methylpropanoate
80657-57-4 95%+
5g
$67 2024-07-23
ChemScence
CS-W023098-5g
(S)-methyl 3-hydroxy-2-methylpropanoate
80657-57-4 ≥98.0%
5G
$85.0 2022-04-26
Enamine
EN300-85296-0.05g
methyl (2S)-3-hydroxy-2-methylpropanoate
80657-57-4 95%
0.05g
$19.0 2023-09-02
Fluorochem
208676-1g
S)-Methyl 3-hydroxy-2-methylpropanoate
80657-57-4 95%
1g
£31.00 2022-03-01
TRC
M312775-250mg
Methyl (S)-(+)-3-Hydroxy-2-methylpropionate
80657-57-4
250mg
$ 64.00 2023-04-15

Methyl (S)-(+)-3-Hydroxy-2-methylpropionate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  2-[Bis(1-methylethyl)phosphino]-1-(11bS)-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxapho… Solvents: Dichloromethane ;  16 h, 10 bar, -40 °C
Reference
Asymmetric Hydrogenation with Highly Active IndolPhos-Rh Catalysts: Kinetics and Reaction Mechanism
Wassenaar, Jeroen; et al, Chemistry - A European Journal, 2010, 16(22), 6509-6517

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  2-[Bis(1-methylethyl)phosphino]-1-(11bS)-dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxapho… Solvents: Dichloromethane ;  15 h, 20 bar, -40 °C
Reference
Asymmetric synthesis of the Roche ester and its derivatives by rhodium-INDOLPHOS-catalyzed hydrogenation
Wassenaar, Jeroen; et al, Advanced Synthesis & Catalysis, 2008, 350(10), 1610-1614

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Hydrogen bromide ,  Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ,  1,1′-[(5R)-2,2′,3,3′-Tetrahydro[5,5′-bi-1,4-benzodioxin]-6,6′-diyl]bis[1,1-diphe… Solvents: Methanol
1.2 Reagents: Hydrogen Solvents: Methanol ;  23 h, 20 bar, 50 °C
Reference
Highly enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters through ruthenium-SYNPHOS-catalyzed hydrogenation. Useful building blocks for the synthetic community
Jeulin, Severine; et al, Advanced Synthesis & Catalysis, 2007, 349(10), 1592-1596

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon ,  Palladium dihydroxide Solvents: Isopropanol ,  Tetrahydrofuran ;  6 h, rt
Reference
More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups
Li, Yong; et al, Synthetic Communications, 2006, 36(7), 925-928

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium fluoride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  0 °C; 0.5 h, 0 °C; 3 h, 50 °C
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  0 °C; 2 h, 0 °C; 0 °C → rt
1.4 Solvents: Water ;  rt
Reference
New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers
Tlais, Sami F.; et al, Journal of Organic Chemistry, 2009, 74(5), 1876-1885

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol
Reference
Synthesis of the S-enantiomer of paniculidine A: absolute R-configuration of the natural paniculidines A and B
Czeskis, B. A.; et al, Journal of the Chemical Society, 1989, (7), 1353-4

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water
1.3 -
1.4 Reagents: Potassium carbonate Solvents: Methanol
Reference
Enantioselective synthesis of 1,3-dioxygen-substituted chiral building blocks
Senanayake, Chris H.; et al, Synlett, 1994, (3), 199-200

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
1.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water
1.3 -
1.4 Reagents: Methanol ,  Potassium carbonate Solvents: Methanol
Reference
Enantioselective synthesis of 1,3-dioxygen-substituted chiral building blocks
Senanayake, Chris H.; et al, Synlett, 1994, (3), 199-200

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile
Reference
Anomeric C-C bond formation via sulphones
Brown, Dearg Sutherland, 1990, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
Preparation of chiral C5-building blocks for terpene synthesis by bakers' yeast. Reduction of sulfur-functionalized prenyl derivatives
Sato, Toshio; et al, Tetrahedron Letters, 1988, 29(18), 2197-200

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Enantioselective processes. Reaction of optically active amines with photochemically generated ketenes
Schultz, Arthur G.; et al, Journal of Organic Chemistry, 1984, 49(26), 5202-6

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Silica ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Benzene
1.2 Solvents: Diethyl ether
2.1 Reagents: Potassium carbonate Solvents: Methanol
Reference
Synthesis of the S-enantiomer of paniculidine A: absolute R-configuration of the natural paniculidines A and B
Czeskis, B. A.; et al, Journal of the Chemical Society, 1989, (7), 1353-4

Synthetic Circuit 13

Reaction Conditions
1.1 -
2.1 Reagents: Sodium borohydride
Reference
Preparation of chiral C5-building blocks for terpene synthesis by bakers' yeast. Reduction of sulfur-functionalized prenyl derivatives
Sato, Toshio; et al, Tetrahedron Letters, 1988, 29(18), 2197-200

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
2.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water
2.3 -
2.4 Reagents: Methanol ,  Potassium carbonate Solvents: Methanol
Reference
Enantioselective synthesis of 1,3-dioxygen-substituted chiral building blocks
Senanayake, Chris H.; et al, Synlett, 1994, (3), 199-200

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
2.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water
2.3 -
2.4 Reagents: Potassium carbonate Solvents: Methanol
Reference
Enantioselective synthesis of 1,3-dioxygen-substituted chiral building blocks
Senanayake, Chris H.; et al, Synlett, 1994, (3), 199-200

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Methyl iodide ,  Lithium hydroxide, monohydrate ,  Silver oxide (Ag2O) Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Diethyl ether ,  Acetonitrile
Reference
Anomeric C-C bond formation via sulphones
Brown, Dearg Sutherland, 1990, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Dabco Solvents: 1,4-Dioxane ,  Water ;  72 h, rt
2.1 Reagents: Glucose ,  NADP Catalysts: NADPH-dehydrogenase Solvents: Water ;  24 h, pH 7.5, rt
Reference
Biocatalytic Reductions of Baylis-Hillman Adducts
Walton, Adam Z.; et al, ACS Catalysis, 2011, 1(9), 989-993

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Dabco Solvents: 1,4-Dioxane ,  Water ;  rt
2.1 Catalysts: Hydrogen bromide ,  Ruthenium, [(1,2,5,6-η)-1,5-cyclooctadiene]bis[(1,2,3-η)-2-methyl-2-propenyl]- ,  1,1′-[(5R)-2,2′,3,3′-Tetrahydro[5,5′-bi-1,4-benzodioxin]-6,6′-diyl]bis[1,1-diphe… Solvents: Dichloromethane ;  0 °C; 30 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol ;  23 h, 20 bar, 20 °C
Reference
Convenient general asymmetric synthesis of Roche ester derivatives through catalytic asymmetric hydrogenation: steric and electronic effects of ligands
Pautigny, Cyrielle; et al, Advanced Synthesis & Catalysis, 2008, 350(16), 2525-2532

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Dabco Solvents: 1,4-Dioxane ;  rt
2.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(3,3,4,4-tetr… Solvents: Tetrahydrofuran ;  90 min, 1 bar, rt
Reference
Synthesis of chiral 2-hydroxy-1-methylpropanoates by rhodium-catalyzed stereoselective hydrogenation of α-(hydroxymethyl)acrylate derivatives
Holz, Jens; et al, Advanced Synthesis & Catalysis, 2008, 350(16), 2533-2543

Synthetic Circuit 20

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Sodium borohydride
Reference
Preparation of chiral C5-building blocks for terpene synthesis by bakers' yeast. Reduction of sulfur-functionalized prenyl derivatives
Sato, Toshio; et al, Tetrahedron Letters, 1988, 29(18), 2197-200

Synthetic Circuit 21

Reaction Conditions
1.1 -
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
3.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water
3.3 -
3.4 Reagents: Potassium carbonate Solvents: Methanol
Reference
Enantioselective synthesis of 1,3-dioxygen-substituted chiral building blocks
Senanayake, Chris H.; et al, Synlett, 1994, (3), 199-200

Synthetic Circuit 22

Reaction Conditions
1.1 -
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetic anhydride
3.2 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water
3.3 -
3.4 Reagents: Methanol ,  Potassium carbonate Solvents: Methanol
Reference
Enantioselective synthesis of 1,3-dioxygen-substituted chiral building blocks
Senanayake, Chris H.; et al, Synlett, 1994, (3), 199-200

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sucrose ,  Oxygen Solvents: Water
2.1 -
3.1 -
4.1 Reagents: Sodium borohydride
Reference
Preparation of chiral C5-building blocks for terpene synthesis by bakers' yeast. Reduction of sulfur-functionalized prenyl derivatives
Sato, Toshio; et al, Tetrahedron Letters, 1988, 29(18), 2197-200

Methyl (S)-(+)-3-Hydroxy-2-methylpropionate Raw materials

Methyl (S)-(+)-3-Hydroxy-2-methylpropionate Preparation Products

Methyl (S)-(+)-3-Hydroxy-2-methylpropionate Suppliers

HU BEI YONG KUO Technology Co., Ltd.
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Methyl (S)-(+)-3-Hydroxy-2-methylpropionate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80657-57-4)Methyl (S)-(+)-3-Hydroxy-2-methylpropionate
A839959
99%/99%/99%
25g/100g/500g
280.0/737.0/2580.0